Methyl 3-bromo-4,5-difluorobenzoate
Overview
Description
Methyl 3-bromo-4,5-difluorobenzoate: is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid where a bromine atom and two fluorine atoms are substituted at the 3rd, 4th, and 5th positions of the benzene ring, and the carboxylic acid group is esterified with methanol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized by halogenating benzoic acid derivatives. The reaction involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms.
Esterification Reaction: The carboxylic acid group of the halogenated benzoic acid is then esterified with methanol to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency.
Continuous Flow Process: Some advanced production facilities may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or other reduced forms.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Iodides, amines, and other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 3-bromo-4,5-difluorobenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biological studies to understand the effects of halogenated compounds on biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-4,5-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl 3,5-difluorobenzoate: Similar structure but lacks the bromine atom.
Methyl 3-bromobenzoate: Similar structure but lacks the fluorine atoms.
Uniqueness: Methyl 3-bromo-4,5-difluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-bromo-4,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXMSNYYICQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729416 | |
Record name | Methyl 3-bromo-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244642-70-3 | |
Record name | Benzoic acid, 3-bromo-4,5-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-4,5-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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